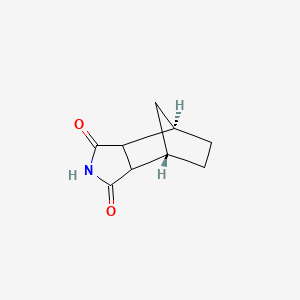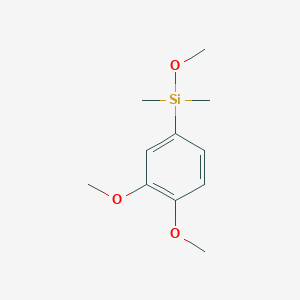
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is an organosilicon compound characterized by the presence of a dimethylsilane group attached to a methoxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenol and dimethyldichlorosilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. A common solvent used is tetrahydrofuran (THF).
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethoxyphenol is reacted with dimethyldichlorosilane in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The phenyl ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used to study the effects of silicon-containing compounds on biological systems. Its methoxy groups may also facilitate interactions with biological molecules, making it a useful tool in biochemical studies.
Medicine
Potential applications in medicine include the development of silicon-based drugs or drug delivery systems. The compound’s stability and reactivity make it a candidate for further exploration in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and resins. Its ability to form stable bonds with organic and inorganic substrates makes it valuable in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but lacks the phenyl ring.
Trimethoxymethylsilane: Contains three methoxy groups attached to a silicon atom.
Phenyltrimethoxysilane: Contains a phenyl ring with three methoxy groups attached to a silicon atom.
Uniqueness
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is unique due to the presence of both methoxy-substituted phenyl and dimethylsilane groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
1244855-84-2 |
|---|---|
Fórmula molecular |
C11H18O3Si |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H18O3Si/c1-12-10-7-6-9(8-11(10)13-2)15(4,5)14-3/h6-8H,1-5H3 |
Clave InChI |
MKVOMSURPAGLHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[Si](C)(C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


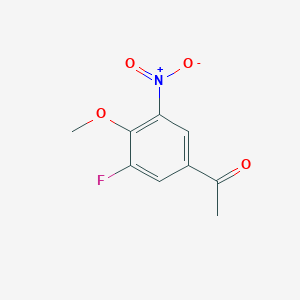
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
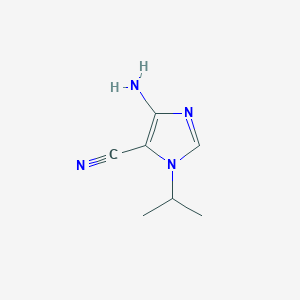
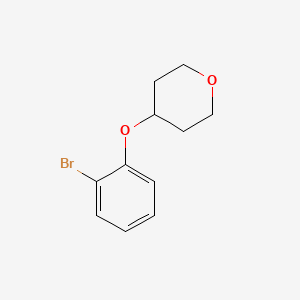

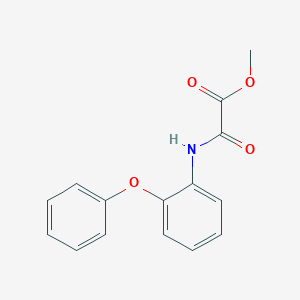

![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
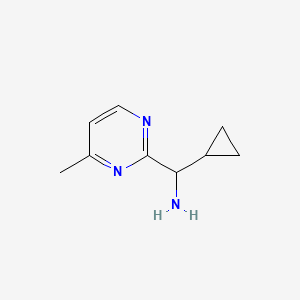
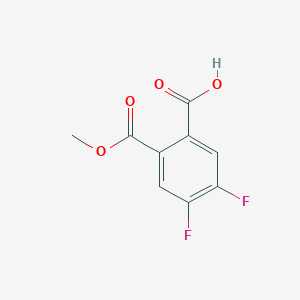
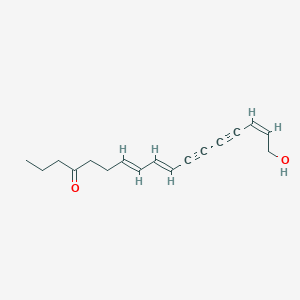

![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
